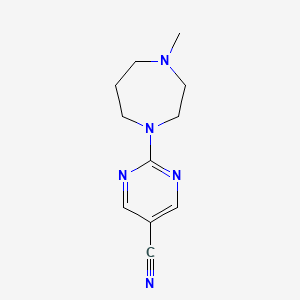
2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a diazepane moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Diazepane Moiety: The diazepane ring can be introduced via a nucleophilic substitution reaction using a suitable diazepane precursor and a halogenated pyrimidine derivative.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor and a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles such as amines, alcohols, or thiols, solvent conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as neuroprotective and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a tool to study cellular pathways and mechanisms of action.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters.
Modulation of Receptors: The compound can bind to and modulate the activity of receptors, affecting cellular signaling pathways.
Anti-inflammatory Pathways: The compound can inhibit the production of inflammatory mediators, such as nitric oxide and tumor necrosis factor-α, through the NF-kB pathway.
Comparación Con Compuestos Similares
2-(4-Methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a pyrimidine derivative with a piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
Triazole-Pyrimidine Hybrids: These compounds are studied for their neuroprotective and anti-inflammatory properties and share structural similarities with this compound.
Imidazole Containing Compounds: These compounds are known for their therapeutic potential and share a similar heterocyclic structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazepane moiety, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C11H15N5 |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
2-(4-methyl-1,4-diazepan-1-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H15N5/c1-15-3-2-4-16(6-5-15)11-13-8-10(7-12)9-14-11/h8-9H,2-6H2,1H3 |
Clave InChI |
UDJGOLOGUCWZMA-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CC1)C2=NC=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















